

# physicochemical properties of 3-Amino-4-methylbenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Amino-4-methylbenzenesulfonamide
Cat. No.:	B110531

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An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-4-methylbenzenesulfonamide**

## Introduction

**3-Amino-4-methylbenzenesulfonamide** is a sulfonamide derivative of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. As a member of the sulfonamide class of compounds, it shares a core structural motif responsible for a wide array of biological activities. Historically, sulfonamides have been pivotal as antimicrobial agents, and their derivatives continue to be explored for diverse therapeutic applications, including diuretic and anticancer activities.<sup>[1][2]</sup> This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and is recognized as a diuretic agent.<sup>[2]</sup>

A thorough understanding of the physicochemical properties of **3-Amino-4-methylbenzenesulfonamide** is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and synthetic utility. This guide provides a comprehensive overview of its core physicochemical attributes, supported by established analytical methodologies for their determination, thereby offering a foundational resource for its application in research and development.

## Chemical Identity and Molecular Structure

- IUPAC Name: **3-amino-4-methylbenzenesulfonamide**<sup>[3]</sup>
- CAS Number: 6274-28-8<sup>[2][3][4][5][6][7]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>S<sup>[3]</sup>
- SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N)N<sup>[3]</sup>

The structure of **3-Amino-4-methylbenzenesulfonamide** is characterized by a benzene ring substituted with a methyl group, an amino group, and a sulfonamide group. The relative positions of these functional groups are critical to its chemical reactivity and biological activity.

## Core Physicochemical Properties

The fundamental physicochemical properties of **3-Amino-4-methylbenzenesulfonamide** are summarized in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

Property	Value	Source(s)
Molecular Weight	186.23 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	176 °C	<a href="#">[2]</a>
Boiling Point (Predicted)	411.2 ± 55.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.359 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	10.46 ± 0.60	<a href="#">[2]</a>

## Detailed Analysis of Physicochemical Characteristics

### Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **3-Amino-4-methylbenzenesulfonamide**, the sharp melting point at 176 °C suggests a stable crystalline

lattice.[2] This thermal stability is an important consideration for storage and formulation processes. The relatively high melting point can be attributed to the potential for intermolecular hydrogen bonding mediated by the amino and sulfonamide groups, which requires significant thermal energy to disrupt.

## Boiling Point

The predicted boiling point of 411.2 °C is a computationally derived value, suggesting that the compound has low volatility and will likely decompose before boiling under atmospheric pressure.[2] This is typical for molecules with multiple polar functional groups capable of strong intermolecular interactions.

## Solubility

While specific quantitative solubility data is not readily available in the provided search results, the molecular structure allows for a qualitative prediction. The presence of the amino (-NH<sub>2</sub>) and sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) groups introduces polarity and the capacity for hydrogen bonding with protic solvents like water. However, the aromatic ring and the methyl group contribute to its nonpolar character. This dual nature suggests that **3-Amino-4-methylbenzenesulfonamide** is likely to have limited solubility in water but may be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[8][9][10]

## pKa

The predicted pKa of 10.46 is associated with the sulfonamide proton (-SO<sub>2</sub>NH-).[2] This value indicates that the sulfonamide group is weakly acidic. At physiological pH (~7.4), this group will be predominantly in its protonated, neutral form. The amino group (-NH<sub>2</sub>) on the benzene ring is basic. Understanding the pKa is crucial in drug development as it influences the ionization state of the molecule, which in turn affects its solubility, membrane permeability, and receptor binding.

## Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of **3-Amino-4-methylbenzenesulfonamide**.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the sulfonamide protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbons attached to the amino and sulfonamide groups.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the range of 3200-3500  $\text{cm}^{-1}$ ), S=O stretching of the sulfonamide group (around 1350 and 1150  $\text{cm}^{-1}$ ), and C-H and C=C vibrations of the aromatic ring.[8]
- UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like DMSO would likely show absorption maxima corresponding to the  $\pi \rightarrow \pi^*$  electronic transitions of the benzene ring.[8][10] The presence of the amino and sulfonamide auxochromes would influence the position and intensity of these absorption bands.

## Experimental Protocols for Physicochemical Characterization

The following section outlines standard, self-validating experimental protocols for determining the key physicochemical properties of **3-Amino-4-methylbenzenesulfonamide**.

### Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range, which is indicative of purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3-Amino-4-methylbenzenesulfonamide** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.
- Validation: The procedure should be repeated at least twice, and the results should be consistent. The apparatus should be calibrated with certified standards.

Caption: Workflow for Melting Point Determination.

## Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- System Preparation: An excess amount of **3-Amino-4-methylbenzenesulfonamide** is added to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique, such as HPLC-UV.
- Validation: The experiment should be performed in triplicate. The analytical method for quantification must be validated for linearity, accuracy, and precision.

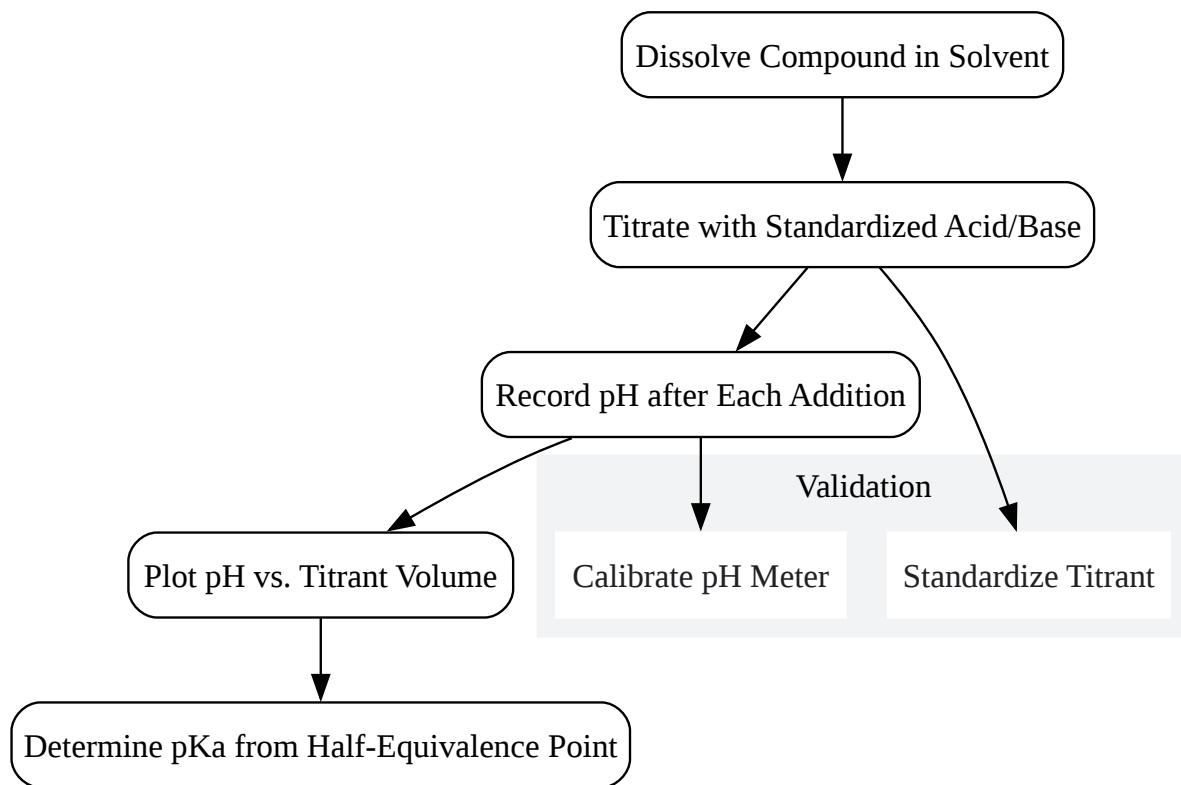
Caption: Shake-Flask Solubility Determination Workflow.

## pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

- Solution Preparation: A precise amount of **3-Amino-4-methylbenzenesulfonamide** is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic groups, HCl for basic groups).
- Titration: The titrant is added in small, known increments, and the pH is recorded after each addition, allowing the system to equilibrate.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
- Validation: The pH meter must be calibrated with at least two standard buffers. The concentration of the titrant must be accurately known.



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Caption: Workflow for pKa Determination by Potentiometric Titration.

## Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Amino-4-methylbenzenesulfonamide** is associated with the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

The physicochemical properties of **3-Amino-4-methylbenzenesulfonamide**, including its melting point, solubility, and pKa, are defining characteristics that dictate its utility and behavior in chemical and biological contexts. A comprehensive understanding and accurate measurement of these properties are non-negotiable for its successful application in drug discovery and organic synthesis. The experimental protocols detailed in this guide represent robust and validated methods for characterizing this and similar molecules, ensuring data integrity and reproducibility. This technical guide serves as a foundational resource for scientists, empowering them with the necessary knowledge to effectively utilize **3-Amino-4-methylbenzenesulfonamide** in their research endeavors.

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- To cite this document: BenchChem. [physicochemical properties of 3-Amino-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b110531#physicochemical-properties-of-3-amino-4-methylbenzenesulfonamide>]

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